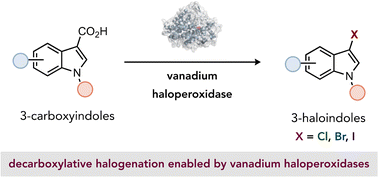Decarboxylative halogenation of indoles by vanadium haloperoxidases†
Chemical Communications Pub Date: 2023-11-15 DOI: 10.1039/D3CC04053D
Abstract
Halogenated heteroarenes are key building blocks across numerous chemical industries. Here, we report that vanadium haloperoxidases are capable of producing 3-haloindoles through decarboxylative halogenation of 3-carboxyindoles. This biocatalytic method is applicable to decarboxylative chlorination, bromination, and iodination in moderate to high yields and with excellent chemoselectivity.


Recommended Literature
- [1] Ultrasensitive detection of carcino-embryonic antigen by using novel flower-like gold nanoparticle SERS tags and SERS-active magnetic nanoparticles†
- [2] The mechanism of metallic corrosion. A view suggested by Whitby's recent papers
- [3] Understanding and design of non-conservative optical matter systems using Markov state models†
- [4] Beckmann rearrangement of 1,2,3,8-tetrahydro-1-hydroxyiminocyclopent[a]indene and 1,2,3,4-tetrahydro-1-hydroxyiminofluorene
- [5] Co3O4–C core–shell nanowire array as an advanced anode material for lithium ion batteries†
- [6] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [7] Controllable TiO2 coating on the nickel-rich layered cathode through TiCl4 hydrolysis via fluidized bed chemical vapor deposition
- [8] Palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones enabled by a chiral transient directing group†
- [9] Tellurene: its physical properties, scalable nanomanufacturing, and device applications
- [10] Molecular effects of encapsulation of glucose oxidase dimer by graphene†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 99-24-1
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 498-95-3
-
CAS no.: 57-71-6
-
2-Fluoro-4-methoxybenzaldehyde
CAS no.: 331-64-6
-
CAS no.: 498-81-7
-
CAS no.: 59-23-4
-
CAS no.: 104-93-8









